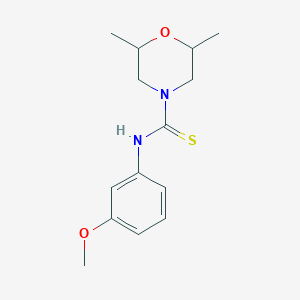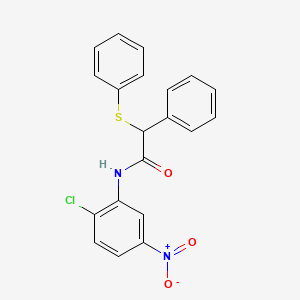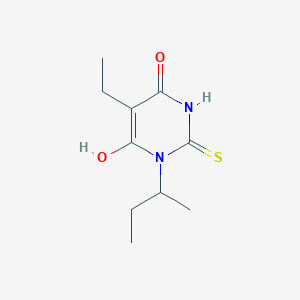
N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as MPTT, is a chemical compound that has been studied for its potential applications in medical research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting subject for further study.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the expression of several key proteins involved in cancer cell proliferation, including cyclin D1 and c-Myc. This compound has also been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in oxidative stress, including superoxide dismutase and catalase. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several areas of future research that could be explored with regards to N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve yields and purity. Another area of interest is the exploration of this compound's potential applications in other areas of medical research, such as neurodegenerative diseases and autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
合成法
The synthesis of N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide involves the reaction of 3-methoxyaniline with thionyl chloride to form 3-methoxyphenyl isothiocyanate. This compound is then reacted with 2,6-dimethylmorpholine to produce this compound. The synthesis of this compound has been studied extensively, and various modifications to the synthesis method have been proposed to improve yields and purity.
科学的研究の応用
N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Research has shown that this compound has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10-8-16(9-11(2)18-10)14(19)15-12-5-4-6-13(7-12)17-3/h4-7,10-11H,8-9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYXIPJQRXDVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-cyclopropyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013320.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5013340.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)
![2-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5013359.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013365.png)
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5013376.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine](/img/structure/B5013389.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B5013397.png)
![N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5013411.png)